ALK inhibitor 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ALK 抑制剂 2 是一种用于治疗表现出间变性淋巴瘤激酶 (ALK) 基因改变的癌症的化合物。这些改变包括融合、过度表达和突变,与癌症的发生和发展高度相关。 ALK 抑制剂在治疗携带 ALK 重排的非小细胞肺癌 (NSCLC) 中特别有效 .

准备方法

合成路线和反应条件

ALK 抑制剂 2 的合成通常涉及多个步骤,包括取代反应和使用酸结合剂。 例如,一种方法包括在酸结合剂的作用下,使 2,4,5-三氯嘧啶与 2-(二甲基磷酰) 苯胺反应,得到中间化合物 。然后通过额外的化学反应进一步处理这种中间体,以产生最终的 ALK 抑制剂 2 化合物。

工业生产方法

ALK 抑制剂 2 的工业生产涉及扩大实验室环境中使用的合成路线。这包括优化反应条件,以确保最终产品的产率高且纯度高。 使用先进的技术和设备(如连续流动反应器)可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

ALK 抑制剂 2 会发生各种类型的化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢,导致形成氧化产物。

还原: 这种反应涉及添加氢或去除氧,导致形成还原产物。

常用试剂和条件

ALK 抑制剂 2 反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。 反应条件,如温度、压力和溶剂选择,经过优化以获得所需的产物 .

主要形成的产物

ALK 抑制剂 2 反应中形成的主要产物取决于所用反应的具体类型和条件。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会产生具有不同官能团的各种取代化合物 .

科学研究应用

Therapeutic Applications

ALK inhibitors are primarily used in the treatment of NSCLC characterized by ALK gene rearrangements. The following table summarizes the key second-generation ALK inhibitors and their clinical applications:

Resistance Mechanisms and Management

Despite the initial success of ALK inhibitors, resistance remains a significant challenge. Resistance can arise from various mutations within the ALK gene or compensatory activation of alternative pathways. The following strategies have been proposed to manage resistance:

- Combination Therapies : Combining ALK inhibitors with other targeted therapies (e.g., MEK inhibitors) has shown promise in overcoming resistance .

- Next-Generation Inhibitors : Newer agents like lorlatinib are designed to target specific mutations that confer resistance to earlier treatments .

- Molecular Profiling : Regular genomic profiling of tumors can help identify emerging resistance mutations, allowing for timely adjustments in therapy.

Case Studies

Several clinical trials have highlighted the effectiveness of ALK inhibitor 2 in treating advanced NSCLC:

- In a Phase II trial involving lorlatinib, patients previously treated with second-generation ALK inhibitors exhibited durable responses, particularly in those with brain metastases . The study emphasized the importance of addressing central nervous system involvement in treatment planning.

- Alectinib was evaluated in a cohort of crizotinib-resistant patients, achieving a response rate of approximately 56%, demonstrating its utility as a subsequent line therapy .

作用机制

ALK 抑制剂 2 通过结合异常 ALK 蛋白的 ATP 口袋,阻止其获取能量并使其失活而发挥作用。 这会阻止 STAT3 和 AKT 等信号通路的磷酸化和随后下游激活,从而降低肿瘤细胞活力 。 该化合物对 ALK 的多种突变形式有效,使其成为一种通用的治疗剂 .

相似化合物的比较

类似化合物

ALK 抑制剂 2 的一些类似化合物包括:

克唑替尼: 一种第一代 ALK 抑制剂,也靶向 ROS1 和 c-MET。

色瑞替尼: 一种第二代 ALK 抑制剂,具有更好的脑渗透性和更高的特异性。

艾乐替尼: 另一种第二代 ALK 抑制剂,以其疗效和安全性而闻名。

布瑞替尼: 一种第二代抑制剂,也靶向突变的表皮生长因子受体 (EGFR)。

独特性

ALK 抑制剂 2 独特之处在于它能够克服其他 ALK 抑制剂产生的耐药机制。 它已显示出对具有各种 ALK 耐药突变的肿瘤的疗效,并且与一些第一代抑制剂相比具有更好的脑渗透性 .

生物活性

Anaplastic lymphoma kinase (ALK) inhibitors have emerged as critical therapeutic agents in the management of ALK-rearranged non-small cell lung cancer (NSCLC). Among these, ALK inhibitor 2 , which refers to a specific class of second-generation ALK inhibitors, has shown significant biological activity. This article reviews the biological mechanisms, efficacy, and resistance patterns associated with this compound, drawing from diverse research findings and clinical studies.

Overview of ALK Inhibitors

ALK is a receptor tyrosine kinase implicated in several malignancies, particularly NSCLC, where its rearrangement leads to oncogenic signaling. The development of ALK inhibitors aimed to target these aberrant pathways. The most notable second-generation ALK inhibitors include ceritinib and alectinib , both of which have demonstrated superior potency compared to the first-generation inhibitor crizotinib.

ALK inhibitors function primarily through competitive inhibition of the ATP-binding site within the ALK kinase domain. This inhibition leads to:

- Decreased cell proliferation : Inhibition of ALK signaling reduces tumor growth.

- Induction of apoptosis : By blocking survival pathways activated by ALK, these drugs promote programmed cell death in cancer cells.

- Inhibition of metastasis : Studies indicate that these inhibitors can reduce the invasiveness of cancer cells and prevent metastatic spread.

Efficacy in Clinical Studies

Clinical trials have established the efficacy of this compound in treating patients with advanced ALK-positive NSCLC. The following table summarizes key clinical trial results:

These studies indicate that both ceritinib and alectinib provide substantial clinical benefits, particularly in patients previously treated with crizotinib.

Resistance Mechanisms

Despite their efficacy, resistance to ALK inhibitors is a significant clinical challenge. Resistance can be categorized into two main types:

- ALK-Dominant Resistance : This involves mutations within the ALK gene itself, such as G1202R and L1196M, which confer resistance to current therapies.

- Non-Dominant Resistance : This may involve activation of alternative signaling pathways or upregulation of drug efflux mechanisms.

A study analyzing biopsies from patients who progressed on second-generation ALK inhibitors found that approximately 56% exhibited new ALK resistance mutations post-treatment, highlighting the need for ongoing monitoring and novel therapeutic strategies .

Case Studies

Several case studies illustrate the clinical application and challenges associated with ALK inhibitor therapy:

- Case Study 1 : A patient with advanced NSCLC who initially responded to crizotinib experienced disease progression after six months due to the emergence of the G1202R mutation. Subsequent treatment with ceritinib resulted in a renewed response, demonstrating its ability to overcome certain resistance mechanisms .

- Case Study 2 : Another patient treated with alectinib after failing crizotinib showed significant intracranial responses, emphasizing alectinib's CNS penetrance and effectiveness against brain metastases .

属性

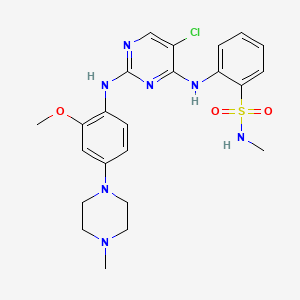

IUPAC Name |

2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURCYJBMLKNYHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735356 |

Source

|

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761438-38-4 |

Source

|

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。